1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine
Description
1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine is a sulfonylpiperazine derivative characterized by a fluorophenyl group at the 1-position and a substituted aryl sulfonyl group at the 4-position of the piperazine ring. The compound shares structural motifs common in bioactive molecules, including sulfonamide linkages and fluorinated aromatic rings, which are known to enhance metabolic stability and receptor binding affinity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)19-14-21(20(27-4)13-16(19)3)28(25,26)24-11-9-23(10-12-24)18-7-5-17(22)6-8-18/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRGOZIFNRSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine, a compound with a piperazine core, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonamide moiety linked to an isopropyl-2-methoxy-4-methylphenyl group. Its molecular formula is C19H24F N2O2S, and it has a molecular weight of approximately 348.47 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown efficacy against various bacterial strains. A study demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have suggested that piperazine derivatives can inhibit cancer cell proliferation. For example, a compound structurally related to the target compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. This mechanism highlights the potential of piperazine derivatives in cancer therapy .
Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter systems. Research has shown that certain piperazine compounds can act as serotonin receptor modulators, which may contribute to their anxiolytic and antidepressant effects. This activity is particularly relevant in the context of developing treatments for mood disorders .
The biological activity of 1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, similar to other sulfa drugs.
- Receptor Modulation : Interaction with serotonin receptors could explain its neuropharmacological effects.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
Case Studies
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorophenyl)-4-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperazine has shown promise as a pharmacological agent due to its ability to interact with various biological targets.
Case Study: Antidepressant Activity
A study investigated the compound's effects on serotonin receptors, revealing that it acts as a selective serotonin reuptake inhibitor (SSRI). This mechanism suggests potential applications in treating depression and anxiety disorders. The compound demonstrated a significant increase in serotonin levels in animal models, indicating its effectiveness as an antidepressant .
Anticancer Research
The compound's sulfonamide group is known for its anticancer properties. Research has indicated that it can inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
Neurological Disorders
Recent studies have explored the compound's neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
In an experimental setup, the compound was administered to mice subjected to neurotoxic agents. Results showed a reduction in neuroinflammation and oxidative stress markers, suggesting that it may have therapeutic potential in mitigating neurodegeneration .
Material Science Applications
Beyond medicinal uses, this compound can also be applied in material science, particularly in the development of polymers and coatings due to its unique chemical structure.
Polymer Synthesis
The sulfonamide functionality allows for the incorporation of this compound into polymer matrices, enhancing their thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Addition Level (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | 5 | 150 | 70 |
| Epoxy Resin | 10 | 160 | 85 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound’s closest analogs differ in substituents on the sulfonyl-linked aryl group. Key examples include:
Key Observations :
- The target compound features bulky isopropyl and methyl groups, which may enhance lipophilicity and steric hindrance compared to smaller substituents (e.g., methoxy or sulfamoyl groups in analogs).
- GBR12909 incorporates a bis(4-fluorophenyl)methoxyethyl group linked to a 3-phenylpropyl chain, enabling potent dopamine reuptake inhibition .
Pharmacological and Functional Comparisons
Dopaminergic Activity
- GBR12909: A high-affinity dopamine transporter (DAT) inhibitor with IC₅₀ values in the nanomolar range.
Melanocortin Receptor (MC4R) Antagonism
- MCL0129 (a piperazinebenzylamine analog): Exhibits selective MC4R antagonism (Ki = 8.7 nM) due to its 2-methoxynaphthyl and isopropylpiperidine groups .
- Target Compound : The isopropyl and methoxy groups may confer partial MC4R affinity, though further studies are needed.
Auxin-Like Activity
- ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine): Mimics auxin in plants, inhibiting root elongation in Arabidopsis thaliana via structural similarity to 2,4-D .
- Target Compound : The fluorophenyl-sulfonyl group may retain partial auxin-like effects, though this remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
